1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazole-based compounds and possesses a unique chemical structure that makes it an attractive candidate for various applications.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal species. Additionally, it has been investigated for its potential as an anti-inflammatory and analgesic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine in lab experiments is its broad range of biological activities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine has shown promise as a therapeutic agent in various studies. Future research could focus on further investigating its mechanism of action and optimizing its biological activities. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce potential side effects.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine involves the reaction of 2-chloroaniline with sodium azide to form 2-azidoaniline. This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride under basic conditions to form the desired product.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-10-6-8-11(9-7-10)24(21,22)15-14(17)20(19-18-15)13-5-3-2-4-12(13)16/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIHNTMTBATWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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